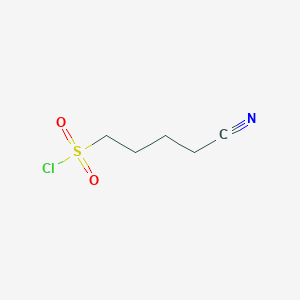

4-Cyanobutane-1-sulfonyl chloride

Description

Contextualization within Modern Organic Synthesis and Specialty Chemicals Research

The study of 4-Cyanobutane-1-sulfonyl chloride is deeply rooted in the broader fields of organic synthesis and the creation of specialty chemicals. Its utility stems from the distinct reactivities of its two primary functional groups: the sulfonyl chloride and the nitrile moiety.

Sulfonyl chlorides (R-SO₂Cl) are a cornerstone of modern organic chemistry, prized for their high reactivity as electrophiles. fiveable.me This reactivity allows them to readily participate in nucleophilic substitution reactions with a wide array of nucleophiles, including amines, alcohols, and thiols. fiveable.memolport.com The resulting sulfonamides, sulfonate esters, and thioesters are crucial intermediates and final products in numerous applications. molport.com

The electron-withdrawing nature of the sulfonyl group renders the chlorine atom an excellent leaving group, facilitating these transformations. fiveable.me This property is fundamental to their use in introducing the sulfonyl group into organic molecules, which can then be further modified or act as a protecting group. fiveable.me In medicinal chemistry, the sulfonamide group, readily formed from sulfonyl chlorides, is a well-established pharmacophore found in a variety of therapeutic agents. orgsyn.org

The versatility of sulfonyl chlorides is further demonstrated by their participation in a range of other reactions, including annulations, radical reactions, and ionic reactions with various unsaturated compounds like alkenes, alkynes, and imines. magtech.com.cn

The nitrile, or cyano (-C≡N), group is another highly valuable functional group in organic synthesis. nih.gov Its presence imparts unique reactivity, with a nucleophilic nitrogen atom, an electrophilic carbon center, and the ability to coordinate with metals. nih.gov Nitriles are versatile intermediates that can be transformed into a variety of other functional groups, including amines, carboxylic acids, amides, and aldehydes. numberanalytics.comebsco.comwikipedia.org

This transformative capacity makes nitriles essential building blocks in the synthesis of complex molecules, such as pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comnumberanalytics.com For instance, nitriles are key precursors in the construction of heterocyclic compounds like pyridines and pyrimidines through cycloaddition reactions. numberanalytics.com The nitrile group can also act as a directing group in C-H bond functionalization reactions, enabling the introduction of diverse functionalities into a molecule. nih.gov In materials science, the polymerization of nitrile-containing monomers, such as acrylonitrile, leads to the formation of important polymers. ebsco.com

Historical Development and Evolution of Research on Alkyl Sulfonyl Chlorides Bearing Cyano Groups

The exploration of alkyl sulfonyl chlorides containing cyano groups has evolved from fundamental reactivity studies to the development of sophisticated synthetic methodologies for targeted applications.

The development of sulfonyl chlorides as key synthetic intermediates dates back to the early 20th century, spurred by the discovery of the antibacterial properties of sulfonamides like Prontosil. The synthesis of cyano-functionalized sulfonyl chlorides has been an area of interest, with early methods often focusing on the conversion of corresponding sulfonic acids or their salts. For example, reacting 4-cyanobutane-1-sulfonic acid with thionyl chloride (SOCl₂) is a known method for preparing this compound. Another historical approach involves the reaction of 1,4-butanesultone with thionyl chloride in the presence of dimethylformamide.

Early reactivity studies of cyano-substituted sulfonyl chlorides, such as cyanomethanesulfonyl chloride, investigated their reactions with amines and alcohols to form the expected sulfonamides and sulfonate esters. rsc.org These foundational studies established the basic chemical behavior of this class of compounds.

More recent research has focused on developing more efficient, safer, and environmentally benign methods for synthesizing sulfonyl chlorides. These include oxidative chlorination of thiols and their derivatives using reagents like N-chlorosuccinimide (NCS), sodium chlorite (B76162) (NaClO₂), and hydrogen peroxide in the presence of catalysts. organic-chemistry.orgorganic-chemistry.org For instance, a simple and efficient synthesis of various sulfonyl chlorides has been achieved through the NaClO₂-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts, thiols, and their derivatives. organic-chemistry.org

The applications of cyano-bearing sulfonyl chlorides have also become more sophisticated. In medicinal chemistry, these compounds are used to synthesize targeted pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The presence of the cyano group allows for late-stage functionalization, enabling the creation of complex molecules for drug discovery. For example, compounds structurally related to this compound derivatives have shown potential antiviral activity against the Hepatitis B Virus (HBV).

Scope and Research Significance of this compound in Academic Pursuits

This compound is a bifunctional reagent of significant interest in academic research due to its unique combination of a highly reactive sulfonyl chloride group and a versatile nitrile moiety. This structure allows for a wide range of chemical transformations, making it a valuable building block in organic synthesis.

The primary research focus is on its utility in synthesizing a variety of sulfonyl derivatives. Through nucleophilic substitution reactions, it readily reacts with amines, alcohols, and thiols to form the corresponding sulfonamides, sulfonate esters, and sulfonothioates. These derivatives are of interest in medicinal chemistry for the development of new therapeutic agents and in materials science for creating novel polymers and surfactants.

The synthetic routes to this compound itself are also a subject of study, with methodologies aiming for high purity and yield. Common methods include the sulfonation of 4-cyanobutanol with chlorosulfonic acid or the reaction of 4-cyanobutane-1-sulfonic acid with thionyl chloride.

Interactive Data Table: Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₅H₈ClNO₂S |

| CAS Number | 35517-25-0 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-cyanobutane-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClNO2S/c6-10(8,9)5-3-1-2-4-7/h1-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRTLCNOBWNMKHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCS(=O)(=O)Cl)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Preparative Strategies for 4 Cyanobutane 1 Sulfonyl Chloride

Classical and Contemporary Routes to 4-Cyanobutane-1-sulfonyl chloride

The synthesis of this compound can be achieved through several strategic approaches, primarily categorized into the conversion of a pre-existing sulfonic acid and the direct introduction of the chlorosulfonyl group.

Synthesis via Sulfonic Acid Precursors

A common and reliable method for the preparation of sulfonyl chlorides is the chlorination of the corresponding sulfonic acid. This transformation is a cornerstone of sulfonyl chloride synthesis.

The conversion of 4-Cyanobutane-1-sulfonic acid to this compound is effectively carried out using thionyl chloride (SOCl₂). This reaction is a standard procedure for transforming sulfonic acids into their more reactive sulfonyl chloride counterparts. The process involves the substitution of the hydroxyl group of the sulfonic acid with a chloride ion, with the byproducts being sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases. The evolution of these gaseous byproducts helps to drive the reaction to completion.

Optimizing the synthesis of sulfonyl chlorides from sulfonic acids typically involves careful control over several factors to maximize yield and purity. Key parameters for the reaction between 4-Cyanobutane-1-sulfonic acid and thionyl chloride would include temperature, reagent stoichiometry, and the potential use of a catalyst or solvent.

Generally, an excess of thionyl chloride is used to ensure complete conversion of the sulfonic acid and to act as a solvent for the reaction. The reaction temperature is a critical parameter; it must be high enough to facilitate the reaction at a reasonable rate but controlled to prevent potential side reactions or degradation of the nitrile functionality. In some cases, a catalytic amount of a tertiary amine or dimethylformamide (DMF) can be employed to accelerate the reaction, although this may also introduce purification challenges.

Table 1: General Parameters for Optimization of Sulfonyl Chloride Synthesis

| Parameter | Considerations | Potential Impact on Reaction |

|---|---|---|

| Temperature | Increasing temperature generally increases reaction rate. | Higher temperatures can lead to side reactions or decomposition. |

| Reagent Ratio | An excess of the chlorinating agent is often used. | Ensures complete conversion of the starting material. |

| Solvent | The reaction may be run neat or in an inert solvent. | Affects reaction rate and facilitates heat transfer. |

| Catalyst | Amine bases or DMF can sometimes be used. | Can increase the reaction rate but may complicate purification. |

This table presents generalized optimization parameters based on established chemical principles.

Direct Chlorosulfonation Approaches

Direct chlorosulfonation involves the simultaneous introduction of both the sulfuryl and chloride moieties onto an organic substrate.

A more direct route to this compound could involve the reaction of 4-cyanobutanol with chlorosulfonic acid (ClSO₃H). Chlorosulfonic acid is a highly reactive reagent capable of converting alcohols to the corresponding chlorosulfates, which can then be transformed into sulfonyl chlorides. lsu.edu However, the high reactivity of chlorosulfonic acid necessitates careful control of the reaction conditions to avoid unwanted side reactions, such as dehydration of the alcohol or reactions with the nitrile group. This method has been employed in the synthesis of similar structures, such as p-acetaminobenzenesulfonyl chloride from acetanilide. orgsyn.org

The successful execution of chlorosulfonation reactions is critically dependent on maintaining anhydrous (water-free) conditions. fiveable.metutorchase.com Chlorosulfonic acid reacts violently with water in a highly exothermic reaction, which not only consumes the reagent but also creates a hazardous situation. lsu.edu The presence of moisture can lead to the hydrolysis of the desired sulfonyl chloride product back to the sulfonic acid, thereby reducing the yield and complicating purification. beyond-tutors.comfiveable.me

To ensure anhydrous conditions, several laboratory techniques are employed. These include the use of oven-dried glassware, performing the reaction under an inert atmosphere (such as nitrogen or argon) to exclude atmospheric moisture, and using anhydrous solvents and reagents. beyond-tutors.com The use of drying agents may also be necessary in the workup procedure to remove any residual water. fiveable.me

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-Cyanobutane-1-sulfonic Acid |

| Thionyl Chloride |

| Sulfur Dioxide |

| Hydrogen Chloride |

| 4-Cyanobutanol |

| Chlorosulfonic Acid |

| p-Acetaminobenzenesulfonyl chloride |

| Acetanilide |

Oxidative Chlorosulfonation of Sulfur-Containing Precursors

Oxidative chlorosulfonation stands as a principal avenue for the preparation of sulfonyl chlorides. This transformation involves the oxidation of a sulfur-containing functional group, such as a thiol or disulfide, in the presence of a chlorine source to yield the corresponding sulfonyl chloride.

Conversion of Thiols and Disulfides to this compound

The direct conversion of thiols and their corresponding disulfides represents a common and effective method for the synthesis of this compound. This approach leverages various oxidizing and chlorinating systems to achieve the desired transformation.

A simple and environmentally benign method for synthesizing sulfonyl chlorides involves the use of sodium chlorite (B76162) (NaClO₂) as the oxidant in the presence of hydrochloric acid (HCl). organic-chemistry.orgthieme-connect.com This approach is applicable to a range of substrates, including thiols and disulfides, and offers high yields. organic-chemistry.org The reaction is typically carried out in a solvent such as acetonitrile (B52724). organic-chemistry.org The mechanism is believed to involve the formation of hypochlorous acid from the reaction of NaClO₂ with HCl, which then oxidizes the sulfur species to the sulfonyl chloride. organic-chemistry.org This method is noted for its operational simplicity, safety, and the straightforward purification of the product. organic-chemistry.orgthieme-connect.com

| Reagent System | Substrate Scope | Yield Range | Reference |

| NaClO₂ / HCl | Thiols, Disulfides, Thioacetates, Xanthates | 46-96% | organic-chemistry.org |

Hydrogen peroxide (H₂O₂) serves as a green and efficient oxidant in several systems for the synthesis of sulfonyl chlorides from thiols.

One highly effective combination is H₂O₂ and thionyl chloride (SOCl₂). organic-chemistry.orgacs.org This reagent system allows for the direct and rapid conversion of various thiols, including aliphatic and aromatic ones, into their corresponding sulfonyl chlorides in excellent yields. organic-chemistry.orgacs.org The reaction proceeds under mild conditions at room temperature and is often complete within minutes. organic-chemistry.org The proposed mechanism involves the initial formation of a disulfide, which is then oxidized and chlorinated to the final product. organic-chemistry.org

Another effective system pairs H₂O₂ with zirconium tetrachloride (ZrCl₄). organic-chemistry.orgorganic-chemistry.org This method is notable for its very short reaction times, mild conditions, and high yields for the conversion of both thiols and disulfides to sulfonyl chlorides. organic-chemistry.orgorganic-chemistry.org The reaction is typically carried out in acetonitrile at room temperature. organic-chemistry.org

The use of H₂O₂ with chlorotrimethylsilane (B32843) (TMSCl) in the presence of a nitrate (B79036) salt also provides a mild and efficient route for the oxidative chlorination of thiols and disulfides to sulfonyl chlorides. organic-chemistry.org This method is characterized by its high selectivity and clean reaction profiles, leading to high yields of the desired products. organic-chemistry.org

| Reagent System | Key Advantages | Yields | Reference |

| H₂O₂ / SOCl₂ | Fast reaction times, mild conditions, high reactivity | Up to 97% | organic-chemistry.org |

| H₂O₂ / ZrCl₄ | Very short reaction times, mild conditions, high purity | Up to 98% | organic-chemistry.org |

| H₂O₂ / TMSCl / Nitrate Salt | Mild, efficient, high selectivity | Excellent | organic-chemistry.org |

N-Halosuccinimides, particularly N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS), in combination with an acid, provide another versatile method for the synthesis of sulfonyl chlorides from thiols and their derivatives. organic-chemistry.orgorganic-chemistry.org The use of NCS with dilute hydrochloric acid in a solvent like acetonitrile has been shown to afford sulfonyl chlorides in good yields. organic-chemistry.orglookchem.com This system offers a more controlled reaction compared to using hazardous reagents like chlorine gas. organic-chemistry.org The reaction conditions can be optimized to prevent runaway reactions, which can be a concern with highly exothermic chlorinations. lookchem.comthieme-connect.deed.ac.uk The byproduct, succinimide, is water-soluble, which can simplify the purification process. organic-chemistry.org

The combination of NCS, tetrabutylammonium (B224687) chloride, and water can be used for the in-situ preparation of sulfonyl chlorides from thiols, which can then be directly reacted with amines or sodium azide (B81097) to form sulfonamides or sulfonyl azides, respectively. organic-chemistry.org

| Reagent System | Substrate Scope | Key Features | Reference |

| NCS / HCl | Thiols, Thioacetates, Disulfides | Controlled reaction, good yields | organic-chemistry.orglookchem.com |

| NCS / Bu₄NCl / H₂O | Thiols | In-situ generation for one-pot synthesis | organic-chemistry.org |

| NCS or NBS / MeCN/H₂O | Disulfides | Convenient method for sulfonyl halide preparation | researchgate.net |

Synthesis from S-Alkyl Isothiouronium Salts

An alternative and advantageous approach to synthesizing sulfonyl chlorides involves the use of S-alkyl isothiouronium salts as precursors. These salts are typically odorless, stable, and easily prepared from the reaction of an alkyl halide with thiourea, thus circumventing the use of often malodorous and volatile thiols. thieme-connect.comorganic-chemistry.org

A convenient method for the synthesis of alkyl sulfonyl chlorides utilizes N-chloro-N-(phenylsulfonyl)benzenesulfonamide (NCBSI) as the oxidizing and chlorinating agent for S-alkyl isothiouronium salts in the presence of hydrochloric acid. researchgate.netresearchgate.net This "telescoping" approach allows for the conversion of an alkyl halide to the corresponding alkyl sulfonyl chloride in a one-pot fashion by first forming the S-alkyl isothiouronium salt with thiourea. researchgate.net The subsequent oxidative chlorosulfonation with the highly reactive NCBSI proceeds under mild conditions to give the desired sulfonyl chloride in moderate to excellent yields. researchgate.netresearchgate.net This method benefits from the use of an atom-economic reagent and the potential for byproduct recyclability. researchgate.netresearchgate.net

Preparation from Sulfonyl Hydrazides

The synthesis of sulfonyl chlorides from sulfonyl hydrazides represents a significant advancement in chemical methodology. researchgate.net This transformation is particularly noteworthy for its mild reaction conditions and high efficiency. researchgate.netpreprints.org

Sulfonyl hydrazides, which are stable and easily handled, can be converted to their corresponding sulfonyl chlorides. researchgate.net One effective method involves the reaction of sulfonyl hydrazides with N-chlorosuccinimide (NCS). researchgate.netpreprints.org This process is typically carried out in a suitable solvent such as acetonitrile at room temperature. researchgate.netpreprints.org The reaction proceeds rapidly, often within a couple of hours, and demonstrates high selectivity, yielding the desired sulfonyl chloride in excellent yields. researchgate.net

The general applicability of this method is broad, accommodating a variety of sulfonyl hydrazides. researchgate.net This versatility allows for the synthesis of a diverse range of sulfonyl chlorides. researchgate.net Furthermore, the process can be scaled up; for instance, a gram-scale synthesis of p-toluenesulfonyl chloride from its corresponding sulfonyl hydrazide using NCS has been successfully demonstrated, achieving a high yield. preprints.org

From a mechanistic standpoint, it is proposed that the sulfonyl hydrazide initially reacts with NCS to form an intermediate, which then releases nitrogen gas to produce a sulfinate. This sulfinate subsequently undergoes electrophilic substitution with another molecule of NCS to form the final sulfonyl chloride product. preprints.org

This method offers a practical and efficient alternative to traditional routes for synthesizing sulfonyl chlorides, which often require harsh or toxic reagents. researchgate.netpreprints.org The stability of the sulfonyl hydrazide starting materials also allows for their potential use as a protecting group strategy in multi-step syntheses. researchgate.net

The table below summarizes the reaction of various sulfonyl hydrazides with N-chlorosuccinimide (NCS) to form the corresponding sulfonyl chlorides.

| Entry | Sulfonyl Hydrazide | Reagent | Solvent | Time (h) | Yield (%) |

| 1 | 4-Methylbenzenesulfonhydrazide | NCS | CH3CN | 2 | 94 |

| 2 | Benzenesulfonhydrazide | NCS | CH3CN | 2 | 92 |

| 3 | 4-Methoxybenzenesulfonhydrazide | NCS | CH3CN | 2 | 95 |

| 4 | 4-Chlorobenzenesulfonhydrazide | NCS | CH3CN | 2 | 91 |

This table is a representative example based on reported methodologies and may not correspond to this compound specifically.

Process Intensification and Green Chemistry Approaches in this compound Synthesis

Process intensification and green chemistry principles are increasingly being applied to the synthesis of sulfonyl chlorides to enhance safety, efficiency, and sustainability.

Continuous Flow Synthesis Methodologies for Scalable Production

Continuous flow chemistry has emerged as a powerful tool for the synthesis of sulfonyl chlorides, offering significant advantages over traditional batch processes, particularly for scalable production. mdpi.comresearchgate.net Flow chemistry enables exquisite control over reaction parameters, leading to improved safety and higher space-time yields. rsc.org The use of continuous stirred-tank reactors (CSTRs) in series is one effective setup for producing multi-hundred-gram quantities of aryl sulfonyl chlorides. mdpi.comresearchgate.net

The inherent safety of the process is enhanced by minimizing the volume of hazardous reagents at any given time and allowing for better management of exothermic reactions. rsc.org For instance, the synthesis of sulfonyl chlorides from disulfides and thiols using 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) in a continuous flow system with a small reactor volume demonstrated a very high space-time yield and circumvented thermal runaway risks. rsc.org

Scaling up production in continuous flow can be achieved by either increasing the reactor size or by "numbering-up," where multiple smaller reactors operate in parallel. scielo.br This flexibility allows for efficient production from laboratory to commercial scales. researchgate.net

Automated Process Control and Monitoring in Flow Reactors

Automation is a key component of modern continuous flow synthesis, leading to significant improvements in process consistency, reliability, and yield. mdpi.comresearchgate.net Automated systems can control and monitor critical process parameters such as temperature, pressure, and flow rates in real-time. mdpi.com

For example, in a continuous system for aryl sulfonyl chloride production, gravimetric balances provided real-time data on reactor fill levels and pumping performance, which fed into feedback controllers to maintain steady-state operation. mdpi.comresearchgate.net This level of control reduces the potential for human error and operator exposure to hazardous materials. mdpi.com Machine learning algorithms can also be integrated into automated systems to facilitate multi-objective optimization of the chemical process. youtube.com

Solvent Selection and Minimization Strategies

Solvent selection is a critical aspect of green chemistry, as solvents often constitute the largest volume of material in a chemical process. whiterose.ac.uknih.gov The goal is to minimize solvent use or replace hazardous solvents with more environmentally benign alternatives. greenchemistry-toolkit.org

Solvent selection guides, developed by consortia like the ACS Green Chemistry Institute Pharmaceutical Roundtable, provide a framework for choosing greener solvents based on factors like health, safety, and environmental impact. whiterose.ac.uk Halogenated solvents such as chloroform (B151607) and dichloromethane (B109758) are often flagged as problematic due to their potential carcinogenicity. whiterose.ac.uk Preferable alternatives to ethers like THF and diethyl ether include 2-methyltetrahydrofuran (B130290) (2-MeTHF) and tert-butyl methyl ether (TBME). whiterose.ac.uk

Water is an attractive green solvent due to its low cost and availability, and its use in reactions like the oxyhalogenation of thiols to sulfonyl chlorides has been demonstrated. greenchemistry-toolkit.orgrsc.org The development of "switchable solvents," which can change their properties in response to a trigger like CO2, offers innovative ways to simplify reaction workups and reduce solvent waste. greenchemistry-toolkit.org

Atom Economy and Waste Reduction in Preparative Procedures

Atom economy, a concept central to green chemistry, focuses on maximizing the incorporation of reactant atoms into the desired product, thereby minimizing waste. primescholars.comrsc.org It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. primescholars.com

Reactions with high atom economy are inherently more efficient and sustainable. rsc.org For example, addition and rearrangement reactions can theoretically achieve 100% atom economy. primescholars.com In contrast, substitution and elimination reactions often generate stoichiometric byproducts, leading to lower atom economy. rsc.org

In the context of sulfonyl chloride synthesis, choosing a synthetic route that minimizes the formation of byproducts is crucial for improving atom economy. For example, a reaction that produces a low molecular weight byproduct is preferable to one that generates a high molecular weight waste stream. rsc.org The development of catalytic reactions is a key strategy for improving atom economy, as catalysts are used in small amounts and are not consumed in the reaction. primescholars.com

Purification Methodologies for High Purity this compound

The purification of this compound is crucial to obtain a product of high purity, suitable for its intended applications. Given its susceptibility to hydrolysis, purification methods must be conducted under anhydrous conditions. google.com

A common purification strategy for water-insoluble sulfonyl chlorides involves mechanical separation from the aqueous layer of the reaction mixture, followed by drying with an appropriate desiccant like anhydrous magnesium sulfate. google.com This separation can be achieved through decantation or by using a separatory funnel. google.com

For more volatile impurities, a "topping" process under reduced pressure and slightly elevated temperatures can be employed to remove dissolved gases like HCl and residual moisture. google.com

Column chromatography on silica (B1680970) gel is another effective method for purifying sulfonyl chlorides, allowing for the separation of the desired product from byproducts and unreacted starting materials. rsc.org The choice of eluent is critical for achieving good separation.

The table below provides a general overview of purification techniques applicable to sulfonyl chlorides.

| Purification Method | Principle | Key Considerations |

| Mechanical Separation | Difference in solubility and density | Product must be water-insoluble. Separation should be performed promptly to avoid hydrolysis. google.com |

| Drying | Removal of water | Use of an anhydrous desiccant is required. google.com |

| Vacuum Distillation/"Topping" | Difference in volatility | Effective for removing volatile impurities. google.com |

| Column Chromatography | Differential adsorption on a stationary phase | Choice of eluent and stationary phase is crucial for effective separation. rsc.org |

Recrystallization Techniques

Recrystallization is a widely used technique for the purification of solid sulfonyl chlorides. This method relies on the differences in solubility of the compound and its impurities in a given solvent or solvent system. For this compound, a common approach involves dissolving the crude product in a suitable solvent mixture and allowing it to crystallize, leaving impurities behind in the solution.

One documented method for the purification of this compound involves recrystallization from a dichloromethane/hexane mixture. Generally, for other alkyl sulfonyl chlorides, recrystallization from solvents like petroleum ether or alcohol has also been proven effective. acs.org

A general procedure for purifying solid sulfonyl chlorides involves adding water to the reaction mixture after its completion. The organic solvent, such as acetonitrile, is then removed under a vacuum at a low temperature (below 20 °C). This process induces the recrystallization of the sulfonyl chloride from the aqueous solution, after which it can be isolated by filtration. thieme-connect.com In some instances, crude sulfonyl chlorides have been purified by suspending the solid in a cold solvent like diethyl ether, followed by filtration and drying under vacuum. rsc.org

Table 1: Recrystallization Solvents for Sulfonyl Chlorides

| Compound Class | Solvent System(s) | Reference |

| This compound | Dichloromethane/Hexane | |

| General Solid Sulfonyl Chlorides | Water/Acetonitrile (Evaporative) | thieme-connect.com |

| Dodecyl sulfonyl chloride | Petroleum Ether | acs.org |

| Hexadecyl sulfonyl chloride | Petroleum Ether | acs.org |

| General Solid Sulfonyl Chlorides | Hexanes/Tetrahydrofuran | rsc.org |

Chromatographic Purification Strategies (e.g., Column Chromatography)

Chromatographic techniques, particularly column chromatography, are invaluable for purifying sulfonyl chlorides, especially when dealing with liquid products or complex mixtures where recrystallization is not feasible. This method separates compounds based on their differential adsorption onto a stationary phase while a mobile phase flows through it.

For this compound, purification can be achieved using column chromatography with silica gel as the stationary phase and an ethyl acetate (B1210297)/hexane mixture as the eluent. The progress of the purification can be monitored using Thin-Layer Chromatography (TLC), where this compound exhibits an approximate Rf value of 0.3 in a 1:3 ethyl acetate/hexane system.

Flash column chromatography is a faster variant of this technique that is also commonly employed. Various solvent systems can be used depending on the specific sulfonyl chloride being purified. For example, a petroleum ether/ethyl acetate system is often used. nih.gov The choice of eluent is crucial for achieving good separation.

Table 2: Column Chromatography Parameters for Sulfonyl Chloride Purification

| Compound | Stationary Phase | Mobile Phase (Eluent) | Technique | Reference |

| This compound | Silica Gel | Ethyl Acetate/Hexane | Column Chromatography | |

| General Sulfonyl Chlorides | Silica Gel (300-400 mesh) | Petroleum Ether/Ethyl Acetate | Flash Column Chromatography | nih.gov |

| General Sulfonyl Chlorides | Silica Gel | Methylene Chloride | Flash Chromatography | rsc.org |

| General Sulfonyl Chlorides | Silica Gel | Ethyl Acetate/Hexanes | Flash Chromatography | rsc.org |

It is important to note that some sulfonyl chlorides can be unstable on silica gel, potentially degrading during the chromatographic process. orgsyn.org Therefore, the selection of this method and the conditions used must be carefully considered.

Distillation Methods, Including Vacuum Distillation

Distillation is a primary method for purifying liquid sulfonyl chlorides. Since many sulfonyl chlorides have high boiling points and may decompose at atmospheric pressure, vacuum distillation is frequently the method of choice. This technique lowers the boiling point of the compound, allowing it to be distilled at a lower temperature, thereby preventing thermal decomposition.

Particularly pure chloroalkane sulfonyl chlorides can be obtained through high vacuum distillation. For instance, after synthesizing a chloroalkane sulfonyl chloride, unreacted starting materials like thionyl chloride can be removed by distillation at normal pressure, followed by fractional distillation of the residue under a high vacuum to yield the pure product.

Table 3: Vacuum Distillation Conditions for Sulfonyl Chlorides

| Compound | Boiling Point (°C) | Pressure (mm Hg) | Reference |

| Benzenesulfonyl chloride | 118-120 | 15 | orgsyn.org |

| Methanesulfonyl chloride | 64-66 | 20 | orgsyn.org |

| Cyclohexyl sulfonyl chloride | 110-111 | 4 | acs.org |

Reactivity Profiles and Mechanistic Investigations of 4 Cyanobutane 1 Sulfonyl Chloride

Mechanistic Studies of Reactions Involving 4-Cyanobutane-1-sulfonyl chloride

The solvolysis of alkanesulfonyl chlorides, such as this compound, is generally considered to proceed through a bimolecular nucleophilic substitution (Sₙ2) mechanism. nih.govresearchgate.net This is supported by the relatively high energy required to form a sulfonyl cation (RSO₂⁺), making an Sₙ1-type mechanism less favorable under typical solvolytic conditions. nih.gov

Kinetic studies, including the application of the Grunwald-Winstein equation, are instrumental in elucidating the mechanisms of these reactions. nih.govresearchgate.net For instance, the solvolysis of methanesulfonyl chloride and benzenesulfonyl chloride in various solvents indicates a mechanism with significant Sₙ2 character. nih.gov Kinetic solvent isotope effects (KSIE) for the hydrolysis of these sulfonyl chlorides are higher than for alkyl chlorides, suggesting more bond-breaking at the transition state for the departure of the chloride ion. nih.gov

While the Sₙ2 pathway is dominant, some studies on the hydrolysis of benzenesulfonyl chloride with electron-donating substituents have suggested the possibility of a partial ionization (Sₙ1) mechanism. nih.gov The specific mechanism for reactions of this compound will be influenced by the nature of the nucleophile, the solvent, and the reaction conditions.

Elucidation of SN1 and SN2 Reaction Pathways at Sulfur Center (General Sulfonyl Chloride Reactivity)

The reaction of sulfonyl chlorides with nucleophiles primarily occurs at the electron-deficient sulfur atom. The mechanism of this nucleophilic substitution can be described as analogous to the well-known SN1 and SN2 reactions at a carbon center, though with some key differences.

Theoretical and experimental studies, such as the investigation of chloride-chloride exchange in arenesulfonyl chlorides, have shown that these reactions typically proceed through a single transition state, consistent with an SN2-type mechanism. nih.gov In this pathway, the nucleophile attacks the sulfur atom, and the chloride leaving group departs in a concerted step. The biomolecular nature of the SN2 reaction means that its rate is dependent on the concentrations of both the sulfonyl chloride and the nucleophile. youtube.com

An alternative, stepwise mechanism resembling an SN1 pathway is generally not favored for most sulfonyl chlorides. A true SN1 reaction would involve the slow, unimolecular dissociation of the chloride ion to form a highly unstable sulfonyl cation intermediate, which would then be rapidly attacked by a nucleophile. youtube.com However, an addition-elimination mechanism, which is also a stepwise process, can occur, particularly with highly electronegative nucleophiles like fluoride. In this pathway, the nucleophile first adds to the sulfur atom to form a trigonal bipyramidal intermediate, which then eliminates the leaving group. nih.gov

The table below summarizes the key characteristics of these potential pathways at the sulfonyl sulfur center.

| Feature | SN2-like Mechanism | Addition-Elimination Mechanism |

| Kinetics | Second-order (rate = k[R-SO₂Cl][Nu⁻]) | Can be first or second order |

| Intermediate | None (single transition state) nih.gov | Trigonal bipyramidal intermediate nih.gov |

| Stereochemistry | Inversion of configuration at sulfur | Varies |

| Favored by | Most common nucleophiles nih.gov | Highly electronegative nucleophiles (e.g., F⁻) nih.gov |

Stereochemical Outcomes in Sulfonyl Chloride Mediated Transformations (e.g., Alcohol Activation)

A significant application of sulfonyl chlorides in organic synthesis is the "activation" of alcohols, converting the poor leaving group (-OH) into an excellent leaving group (a sulfonate ester, e.g., tosylate or mesylate). libretexts.org A critical aspect of this transformation is its stereochemical outcome.

When an alcohol reacts with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine (B92270), the reaction proceeds with retention of configuration at the alcohol's stereocenter. libretexts.orgyoutube.comlibretexts.org This is because the reaction mechanism involves the attack of the alcohol's oxygen on the sulfur atom of the sulfonyl chloride. The original carbon-oxygen (C-O) bond of the alcohol is not broken during this process; only the oxygen-hydrogen (O-H) bond is cleaved. libretexts.orglibretexts.org

The ability to control the stereochemical outcome—either retention or inversion—by choosing the appropriate reagents (sulfonyl chloride vs. other halogenating agents) provides chemists with a powerful tool for stereospecific synthesis. youtube.com

Investigation of Radical Reaction Mechanisms

Beyond ionic pathways, sulfonyl chlorides are potent precursors for generating sulfonyl radicals (R-SO₂•). The relatively weak sulfur-chlorine bond can be cleaved homolytically to produce this radical species, which can then participate in a variety of chemical transformations. magtech.com.cnresearchgate.net These reactions have been explored for constructing complex molecules and are often initiated by light, heat, or a chemical initiator. acs.org

Sulfonyl radicals are key intermediates in reactions such as:

Addition to Alkenes and Alkynes : The sulfonyl radical can add across carbon-carbon multiple bonds. This initiation step is often followed by further reactions to yield products like β-chlorovinyl sulfones. researchgate.net

Cross-Coupling Reactions : Sulfonyl radicals can be coupled with other radical species. scite.aiacs.org

Hydrosulfonylation : The addition of a sulfonyl group and a hydrogen atom across a double bond. researchgate.net

The generation of sulfonyl radicals from sulfonyl chlorides provides a complementary approach to the more common ionic reactivity of this functional group. researchgate.net

Visible-light photoredox catalysis has emerged as a powerful and mild method for initiating radical reactions involving sulfonyl chlorides. researchgate.net This technique uses a photocatalyst (often based on ruthenium or iridium) that, upon absorbing visible light, becomes excited and can engage in single-electron transfer (SET) with the sulfonyl chloride. researchgate.netnih.gov

The general mechanism involves the excited photocatalyst transferring an electron to the sulfonyl chloride. This process, known as oxidative quenching, generates a sulfonyl radical and a chloride anion. acs.org The photocatalyst is subsequently returned to its ground state in a later step, completing the catalytic cycle.

This approach offers several advantages:

Mild Conditions : Reactions are often carried out at room temperature, avoiding the need for harsh reagents or high heat. nih.gov

High Functional Group Tolerance : The method is compatible with a wide range of functional groups. acs.orgnih.gov

Redox Neutrality : Many of these processes can be designed to be redox-neutral, minimizing waste. scite.ai

Photoredox catalysis has been successfully applied to a variety of transformations, including the synthesis of sulfones, allylic sulfones, and the 1,2-thiosulfonylation of alkenes. acs.orgacs.orgacs.org

Reactivity of the Cyano Group in this compound

The cyano (or nitrile) group (-C≡N) is a versatile functional group with its own distinct reactivity, primarily centered on the electrophilic nature of the carbon atom. fiveable.melibretexts.org

Role of the Nitrile Function in Enabling Specific Transformations

The nitrile group's structure and electronic properties make it a key participant in various organic reactions. The triple bond between carbon and nitrogen, combined with the high electronegativity of nitrogen, strongly polarizes the group. fiveable.menumberanalytics.com This polarization creates a significant partial positive charge on the carbon atom, rendering it highly electrophilic and susceptible to attack by nucleophiles. fiveable.melibretexts.org

This electrophilicity is the basis for many of the characteristic reactions of nitriles, including:

Hydrolysis : Nitriles can be hydrolyzed in acidic or basic aqueous solutions to form carboxylic acids or carboxylate salts, respectively. chemistrysteps.comopenstax.org An amide is formed as an intermediate in this process. openstax.orglibretexts.org

Reduction : Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). openstax.orglibretexts.org Milder reducing agents can yield aldehydes. chemistrysteps.com

Reactions with Organometallic Reagents : Grignard reagents and organolithium compounds add to the electrophilic carbon of nitriles to form ketones after an aqueous workup. libretexts.orgwikipedia.org

Potential for Nucleophilic Addition to the Cyano Group

Nucleophilic addition is the most fundamental reaction of the nitrile group. numberanalytics.comlibretexts.org A nucleophile attacks the electrophilic carbon of the C≡N triple bond, breaking one of the pi bonds and forming a new carbon-nucleophile bond. This process generates an intermediate imine anion. openstax.orglibretexts.org

The fate of the imine anion intermediate depends on the specific reactants and reaction conditions.

| Nucleophile/Reagent | Intermediate | Final Product (after workup) |

| Hydride (e.g., from LiAlH₄) | Imine anion, then dianion openstax.orglibretexts.org | Primary Amine (R-CH₂NH₂) openstax.orglibretexts.org |

| Grignard Reagent (R'-MgX) | Imine anion salt libretexts.org | Ketone (R-CO-R') libretexts.org |

| Hydroxide (OH⁻) or Water (H₂O) | Imine anion, then hydroxy imine, then amide openstax.orglibretexts.org | Carboxylic Acid (R-COOH) openstax.orglibretexts.org |

| Alcohols (in Pinner reaction) | Imidate |

The reduction with LiAlH₄ involves two successive additions of a hydride nucleophile to the nitrile carbon. libretexts.orglibretexts.org In contrast, reaction with a Grignard reagent typically involves only one nucleophilic addition, as the resulting negatively charged imine anion is unreactive towards further addition of the Grignard reagent. libretexts.org Subsequent hydrolysis of the intermediate imine leads to the formation of a ketone. libretexts.org

Influence on Overall Compound Reactivity and Functional Group Compatibility

The reactivity of this compound is dominated by the highly electrophilic nature of the sulfonyl chloride functional group. The sulfur atom is susceptible to nucleophilic attack, leading to the displacement of the chloride ion. This core reactivity allows for the synthesis of a variety of sulfonated derivatives. Common transformations include reactions with primary or secondary amines to form sulfonamides, with alcohols to yield sulfonate esters, and with thiols to produce thioesters. molport.compdx.edu These reactions are fundamental in organic synthesis for introducing the sulfonyl moiety into diverse molecular frameworks. ucl.ac.ukmagtech.com.cn

In the presence of water, this compound undergoes hydrolysis to yield 4-cyanobutane-1-sulfonic acid. nih.gov The mechanism of hydrolysis for alkanesulfonyl chlorides can vary with pH, potentially proceeding through a direct bimolecular nucleophilic substitution (S_N2) on the sulfur atom in neutral or acidic conditions, or via an elimination-addition pathway involving a sulfene (B1252967) intermediate under basic conditions. tandfonline.comtandfonline.comacs.org

The compatibility of other functional groups with the sulfonyl chloride moiety is a critical consideration in synthetic design. The cyano group (nitrile) present in this compound is relatively robust and generally compatible with the conditions used for nucleophilic substitution at the sulfonyl chloride group. organic-chemistry.orgresearchgate.net However, the nitrile group itself is susceptible to certain transformations which can be exploited or must be considered to avoid undesired side reactions. For instance, nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). organic-chemistry.orglibretexts.orgwikipedia.orglibretexts.org They can also be hydrolyzed to carboxylic acids under harsh acidic or basic conditions with heating. libretexts.org Furthermore, reaction with diisobutylaluminium hydride (DIBAL-H) can reduce the nitrile to an aldehyde after hydrolysis. wikipedia.orgyoutube.com

The following table summarizes the reactivity and compatibility of the functional groups in this compound with common reagents.

Table 1: Functional Group Compatibility and Reactivity

| Reagent/Condition | Target Functional Group | Outcome | Product Class |

|---|---|---|---|

| Primary/Secondary Amine (R₂NH) | Sulfonyl Chloride | Compatible with Nitrile | Sulfonamide |

| Alcohol (ROH) / Base | Sulfonyl Chloride | Compatible with Nitrile | Sulfonate Ester |

| Thiol (RSH) / Base | Sulfonyl Chloride | Compatible with Nitrile | Sulfonate Thioester |

| Water (H₂O) | Sulfonyl Chloride | Compatible with Nitrile | Sulfonic Acid |

| LiAlH₄ then H₂O | Nitrile | Reduction | Primary Amine |

| H₃O⁺ / Heat | Nitrile | Hydrolysis | Carboxylic Acid |

Structural Effects on the Reactivity of this compound

The reactivity of this compound is significantly influenced by the structural and electronic properties imparted by its constituent parts: the flexible four-carbon chain, the electrophilic sulfonyl chloride head, and the electron-withdrawing cyano tail.

The cyano group (-C≡N) is a potent electron-withdrawing group due to the high electronegativity of the nitrogen atom, which creates a strong dipole. This results in a significant negative inductive effect (-I effect) that propagates through the molecule's carbon skeleton. brilliant.orgquora.com In this compound, this electron-withdrawing effect is transmitted along the four-carbon chain, pulling electron density away from the sulfonyl chloride group.

Table 2: Conceptual Influence of Substituents on Alkanesulfonyl Chloride Reactivity

| Substituent at C4 | Electronic Effect | Influence on Sulfur Atom's Electrophilicity | Predicted Relative Reactivity with Nucleophiles |

|---|---|---|---|

| -H (e.g., Butanesulfonyl chloride) | Neutral / Weakly Donating | Baseline | Standard |

| -CH₃ (e.g., Pentanesulfonyl chloride) | Electron-Donating (+I) | Decreased | Lower |

| -CN (this compound) | Electron-Withdrawing (-I) | Increased | Higher |

The most energetically favorable conformations will seek to minimize steric and electronic repulsions. For a simple butane (B89635) chain, the anti-periplanar conformation, where the terminal groups are 180° apart, is the most stable. libretexts.orgcutm.ac.in By analogy, the lowest energy conformer of this compound would likely feature an extended, zig-zag arrangement to maximize the distance between the relatively bulky sulfonyl chloride group and the polar cyano group.

Other staggered conformations, such as the gauche form, are also possible but are typically higher in energy due to steric strain. masterorganicchemistry.comlibretexts.org While direct intramolecular reactions between the cyano and sulfonyl chloride groups are unlikely due to the chain length, the conformational profile can impact reactivity. The accessibility of the electrophilic sulfur atom to an incoming nucleophile can be influenced by the molecule's transient shape. A coiled, gauche-like conformation might partially shield the reactive center, potentially slowing the reaction rate compared to a fully extended anti conformation where the reactive site is more exposed. However, because these conformations are in rapid equilibrium at typical reaction temperatures, the observed reactivity represents an average over all populated conformational states.

Table 3: Potential Conformers and Their Postulated Impact on Reactivity

| Conformation | Description | Dihedral Angle (C1-C4) | Steric Hindrance at -SO₂Cl | Postulated Impact on Reactivity |

|---|---|---|---|---|

| Anti (extended) | Terminal groups are furthest apart. | ~180° | Minimal | Favors nucleophilic attack |

| Gauche (coiled) | Terminal groups are closer in space. | ~60° | Potentially increased | May slightly hinder nucleophilic attack |

Table of Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₅H₈ClNO₂S |

| 4-cyanobutane-1-sulfonic acid | C₅H₉NO₃S |

| Alcohols | ROH |

| Aldehyde | RCHO |

| Amines | RNH₂, R₂NH, R₃N |

| Butanesulfonyl chloride | C₄H₉ClO₂S |

| Carboxylic Acid | RCOOH |

| Diisobutylaluminium hydride (DIBAL-H) | C₈H₁₉Al |

| Lithium aluminum hydride | LiAlH₄ |

| Pentanesulfonyl chloride | C₅H₁₁ClO₂S |

| Sulfonamides | RSO₂NR'₂ |

| Sulfonate Esters | RSO₃R' |

| Sulfonate Thioesters | RSO₂SR' |

Strategic Utilization of 4 Cyanobutane 1 Sulfonyl Chloride As a Versatile Synthetic Intermediate

Building Block in Organic Synthesis

The reactivity of the sulfonyl chloride group in 4-cyanobutane-1-sulfonyl chloride is central to its utility as a synthetic intermediate. This functional group readily undergoes nucleophilic substitution reactions with a wide array of nucleophiles, including amines, alcohols, and thiols, to afford the corresponding sulfonamides, sulfonate esters, and thioesters, respectively. The presence of the cyano group at the terminal end of the butane (B89635) chain provides a secondary point of reactivity that can be exploited in subsequent synthetic steps, allowing for the construction of more complex molecular architectures.

Preparation of Sulfonamide Derivatives

The synthesis of sulfonamides is a cornerstone of medicinal chemistry, as the sulfonamide functional group is a key pharmacophore found in a wide range of therapeutic agents. nih.govsci-hub.se this compound serves as an excellent reagent for the preparation of novel sulfonamide derivatives. The reaction typically involves the treatment of the sulfonyl chloride with a primary or secondary amine in the presence of a base to neutralize the hydrogen chloride byproduct. sci-hub.seorganic-chemistry.org This straightforward and generally high-yielding reaction allows for the incorporation of the 4-cyanobutylsulfonyl moiety into various molecular scaffolds.

The cyano group within these sulfonamide derivatives offers a versatile handle for further chemical modifications. For instance, it can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to generate heterocyclic structures. This dual functionality makes this compound a particularly attractive building block for the synthesis of complex drug candidates and biologically active probes.

A study on the reaction of this compound with various amines demonstrated the formation of sulfonamides that exhibited antibacterial properties against pathogens like Staphylococcus aureus. The resulting compounds showed potent activity, highlighting the potential of this building block in the development of new anti-infective agents.

Table 1: Synthesis of Sulfonamide Derivatives

| Reactant 1 | Reactant 2 | Product | Key Features |

|---|---|---|---|

| This compound | Primary/Secondary Amine | N-substituted-4-cyanobutane-1-sulfonamide | High yield, versatile cyano group for further modification. |

Construction of Sulfonate Esters

In addition to sulfonamides, this compound is readily employed in the synthesis of sulfonate esters. This transformation is typically achieved by reacting the sulfonyl chloride with an alcohol in the presence of a base, such as pyridine (B92270). youtube.com The resulting sulfonate esters are themselves valuable intermediates in organic synthesis, often serving as excellent leaving groups in nucleophilic substitution and elimination reactions. youtube.comorganic-chemistry.org

The formation of a sulfonate ester from an alcohol effectively converts a poor leaving group (hydroxyl) into a highly effective one. youtube.com This activation strategy is a fundamental tool in organic synthesis, enabling a wide range of subsequent transformations. The 4-cyanobutylsulfonate group, once installed, can be displaced by a variety of nucleophiles, allowing for the introduction of new functional groups with high efficiency. Furthermore, the cyano group remains available for further synthetic manipulations, adding to the strategic value of this reagent.

Table 2: Synthesis of Sulfonate Esters

| Reactant 1 | Reactant 2 | Product | Application |

|---|

Incorporation into Complex Heterocyclic Systems

The dual reactivity of this compound makes it a valuable precursor for the synthesis of complex heterocyclic compounds. google.com The sulfonyl chloride moiety can participate in cyclization reactions, while the cyano group can be transformed to introduce additional rings or functional groups. This versatility allows for the construction of diverse heterocyclic scaffolds, which are prevalent in pharmaceuticals and agrochemicals.

Role in Advanced Materials Synthesis (e.g., Polymer Functionalization)

The reactivity of this compound also extends to the field of materials science, particularly in the functionalization of polymers. The sulfonyl chloride group can be used to graft the 4-cyanobutylsulfonyl moiety onto polymer backbones containing nucleophilic functional groups, such as hydroxyl or amine groups. This process allows for the modification of the polymer's physical and chemical properties.

The introduction of the cyano group can enhance properties such as polarity, solubility, and thermal stability. Furthermore, the nitrile functionality can serve as a site for post-polymerization modification, enabling the attachment of other functional molecules or the cross-linking of polymer chains. This approach provides a powerful tool for the design and synthesis of advanced materials with tailored properties for specific applications.

Reagent in Catalysis and Chemical Transformations

Beyond its role as a building block, the reactivity of the sulfonyl chloride group in compounds like this compound can be harnessed in various chemical transformations and catalytic processes. While specific catalytic applications of this compound are not extensively documented in the provided search results, the broader class of sulfonyl chlorides participates in a range of catalyzed reactions. For example, sulfonyl chlorides can be used in the synthesis of other important sulfur-containing compounds under catalytic conditions.

Recent research has explored photocatalytic methods for the synthesis of sulfonyl chlorides themselves, highlighting the ongoing innovation in this area of chemistry. nih.govnih.gov These methods offer more sustainable and efficient routes to these valuable reagents. The development of new catalytic systems that can activate and transform the sulfonyl chloride group in a selective manner is an active area of research with the potential to further expand the synthetic utility of compounds like this compound.

Catalytic Dehydration of Aldoximes to Nitriles

The conversion of aldoximes to nitriles is a fundamental transformation in organic synthesis, providing access to a valuable functional group that is a precursor to amines, carboxylic acids, and various heterocycles. While numerous dehydrating agents have been developed for this purpose, sulfonyl chlorides in the presence of a base offer a mild and efficient method. The reaction generally proceeds through the formation of a sulfonate ester intermediate from the aldoxime, which then undergoes base-mediated elimination to yield the corresponding nitrile.

Although direct studies employing this compound for this specific transformation are not prominently detailed in the literature, the utility of other sulfonyl chlorides, such as p-toluenesulfonyl chloride and methanesulfonyl chloride, establishes a clear precedent for this reaction class. viirj.org For instance, aldoximes react with sulfonyl chlorides in the presence of a base like triethylamine (B128534) to afford nitriles in good yields under mild conditions. viirj.org The reaction mechanism involves the initial O-sulfonylation of the aldoxime, which dramatically increases the leaving group ability of the oxygen, followed by an E2-type elimination to furnish the nitrile product.

The table below summarizes various reagents used for the dehydration of aldoximes, highlighting the conditions and general efficacy, which provides a framework for the potential application of this compound.

| Dehydrating Reagent/System | Base | Solvent | Temperature | Reference |

| p-Toluenesulfonyl chloride | Triethylamine | CH₂Cl₂ | Reflux | viirj.org |

| N-(p-Toluenesulfonyl) imidazole (B134444) | DBU | DMF | Reflux | tandfonline.com |

| BOP reagent | DBU | CH₂Cl₂ | Room Temp | nih.gov |

| SnCl₄ | - (Solvent-free) | - | - | researchgate.net |

| Trifluoromethanesulfonic anhydride | Pyridine | CH₂Cl₂ | 0 °C to RT | acs.org |

This table showcases various reagents for the conversion of aldoximes to nitriles to illustrate the general reaction type.

Functionalization of Lignin-Based Porous Carbons for Catalytic Applications

Lignin, an abundant biopolymer, is a sustainable precursor for producing porous carbon materials. These materials can be functionalized to create catalysts for various applications. A recent study demonstrated the use of a sulfonyl chloride to modify a lignin-based porous carbon, which then served as a support for a metal phthalocyanine (B1677752) catalyst used in the oxidative degradation of lignin. nih.gov

In this research, the modification with a sulfonyl chloride was a key step in preparing the final catalyst. While the specific identity of the sulfonyl chloride used was not mentioned, the principle of using this functional group to anchor further catalytic species is clearly demonstrated. The resulting catalyst exhibited a high specific surface area of 638.98 m²/g and a pore volume of 0.291 cm³/g. nih.gov This catalyst was effective in the oxidative degradation of lignin, achieving a maximum liquid product yield of 38.94% under optimized conditions. nih.gov

The use of this compound in this context could offer unique advantages. The sulfonyl chloride end would allow for covalent grafting onto the porous carbon surface (or a modified surface), while the terminal nitrile group could serve as a site for further post-functionalization or could influence the electronic properties and, therefore, the performance of the final catalyst.

| Catalyst Property | Value |

| Support Material | Sulfonyl-chloride-modified lignin-based porous carbon |

| Specific Surface Area | 638.98 m²/g |

| Pore Volume | 0.291 cm³/g |

| Application | Oxidative degradation of lignin |

| Max. Liquid Product Yield | 38.94% |

Data from a study on a sulfonyl-chloride-modified lignin-based porous carbon catalyst. nih.gov

C-Sulfonylation Reactions (e.g., of 4-Alkylpyridines)

The synthesis of organosulfones is of significant interest as the sulfonyl group is a key component in many pharmaceuticals and functional materials. nih.gov A notable method for forming such compounds is the C-sulfonylation reaction. Research has shown that 4-alkylpyridines can be directly sulfonylated at the picolyl C-H bond upon treatment with aryl sulfonyl chlorides and a base like triethylamine, in the presence of a catalytic amount of DMAP. nih.govnih.gov

The reaction is believed to proceed through a plausible mechanism that begins with the N-sulfonylation of the pyridine nitrogen to form a pyridinium (B92312) salt. nih.gov Subsequent deprotonation of the acidic picolyl C-H bond by the base generates an N-sulfonyl-4-alkylidene dihydropyridine (B1217469) intermediate. This intermediate then undergoes a rearrangement and tautomerization to yield the final C-sulfonylated pyridine product. This method provides direct access to synthetically valuable picolyl sulfones. nih.gov

While the reported examples have focused on aryl sulfonyl chlorides, this mechanism provides a strong basis for the potential use of alkyl sulfonyl chlorides like this compound. Such a reaction would lead to the formation of 4-((4-cyanobutyl)sulfonylmethyl)pyridine derivatives, incorporating the cyanoalkyl chain into the pyridine structure.

| 4-Alkylpyridine Substrate | Aryl Sulfonyl Chloride | Product Yield |

| 4-Methylpyridine | 4-Toluenesulfonyl chloride | 88% |

| 4-Ethylpyridine | 4-Toluenesulfonyl chloride | 92% |

| 4-Benzylpyridine | 4-Toluenesulfonyl chloride | 93% |

| 4-Methylpyridine | 4-Nitrobenzenesulfonyl chloride | 94% |

| 4-Methylpyridine | 2-Naphthalenesulfonyl chloride | 85% |

Table adapted from research on the C-sulfonylation of 4-alkylpyridines using various aryl sulfonyl chlorides. nih.gov

Development of Advanced Derivatization Reagents

The inherent properties of certain analytes can make them difficult to detect and quantify using modern analytical techniques like mass spectrometry. Chemical derivatization is a strategy employed to modify the analyte to improve its analytical response. Sulfonyl chlorides are a class of reagents investigated for this purpose.

Conceptual Framework for Developing Sulfonyl Chloride-Based Derivatizing Agents

The rational design of a derivatizing agent is crucial for its effectiveness. For agents intended for liquid chromatography-mass spectrometry (LC-MS), the conceptual framework revolves around several key principles. The primary goal is to covalently attach a tag to the analyte that enhances its ionization efficiency and provides a predictable and sensitive fragmentation pattern for tandem mass spectrometry (MS/MS).

A sulfonyl chloride-based derivatizing agent is designed with:

A Reactive Handle: The sulfonyl chloride group (-SO₂Cl) serves as an efficient electrophile that reacts selectively with nucleophilic functional groups on the analyte, such as phenols, amines, and thiols, to form stable sulfonamides or sulfonate esters.

An Ionizable Moiety: The agent must incorporate a feature that is readily ionized, typically protonated, under electrospray ionization (ESI) conditions. This is often a basic nitrogen atom, such as in a pyridine or imidazole ring, which can be easily protonated to form a [M+H]⁺ ion.

A Specific Fragmentation Handle: For MS/MS analysis, the derivatizing tag should produce a characteristic fragment ion upon collision-induced dissociation (CID). This allows for sensitive and selective detection using selected reaction monitoring (SRM).

An excellent example of this framework is the development of 1,2-dimethylimidazole-4-sulfonyl chloride (DMISC) as a novel derivatizing agent for phenolic compounds. nih.gov The DMISC reagent contains the reactive sulfonyl chloride, and the dimethylimidazole group provides both a site for easy protonation and a source for characteristic fragment ions (e.g., at m/z 159, 96, and 144), making it highly suitable for LC-ESI-MS/MS applications. nih.gov

Application in Analytical Method Development (e.g., for enhancing MS detection)

Following the conceptual framework, sulfonyl chloride reagents have been successfully applied to enhance the detection of various analytes. The use of 1,2-dimethylimidazole-4-sulfonyl chloride (DMISC) for the analysis of phenolic compounds, such as the biomarker 1-hydroxypyrene (B14473) in human urine, exemplifies this application. nih.gov Phenolic compounds often exhibit poor ionization efficiency in positive-ion ESI-MS. Derivatization with DMISC attaches the dimethylimidazole tag, which is readily protonated, significantly boosting the signal intensity. nih.gov

In this validated method, the derivatization of 1-hydroxypyrene with DMISC allowed for highly sensitive detection. During MS/MS analysis, the protonated derivative undergoes CID to produce specific and intense fragment ions, which are used for quantification. This derivatization strategy dramatically improved the sensitivity and selectivity of the analytical method. nih.gov

While this compound has not been specifically reported as a derivatization reagent in the reviewed literature, its structure suggests potential. The sulfonyl chloride group would enable reaction with nucleophilic analytes. The nitrile group is not a typical ionizable moiety for ESI, but it could potentially influence fragmentation pathways or be targeted by specific ionization techniques. Its application would represent a different derivatization strategy, perhaps for gas chromatography-mass spectrometry (GC-MS) after conversion of the nitrile to another group, or by leveraging the nitrile's properties in other advanced MS methods.

| Analyte Class | Derivatizing Agent | Analytical Technique | Purpose of Derivatization | Reference |

| Phenolic Compounds | 1,2-Dimethylimidazole-4-sulfonyl chloride (DMISC) | LC-ESI-MS/MS | Improve ionization and provide specific fragmentation | nih.gov |

| CWC-related Chlorides | 1-Propanol / Pyridine | GC-MS | Form stable, volatile derivatives for analysis | nih.gov |

This table provides examples of derivatization strategies for enhancing analytical detection.

Advanced Analytical and Spectroscopic Approaches for the Characterization and Purity Assessment of 4 Cyanobutane 1 Sulfonyl Chloride

Methodologies for Structural Elucidation

The structural elucidation of 4-Cyanobutane-1-sulfonyl chloride, a compound featuring both a nitrile and a sulfonyl chloride functional group, relies on the synergistic use of various spectroscopic methods. Each technique provides unique insights into the molecular architecture, and together they form a powerful tool for comprehensive characterization.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. For this compound, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to establish connectivity and confirm the structural arrangement of atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different sets of protons in the butyl chain. The protons on the carbon adjacent to the strongly electron-withdrawing sulfonyl chloride group (C1) are anticipated to be the most deshielded, appearing at the lowest field (highest ppm value), likely as a triplet. The protons on the carbon adjacent to the cyano group (C4) would also experience deshielding, but to a lesser extent, and would also likely appear as a triplet. The protons on the two central methylene groups (C2 and C3) would resonate at intermediate chemical shifts, appearing as multiplets due to coupling with their neighbors. The integration of these signals would correspond to the number of protons in each unique environment.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number of unique carbon environments. For this compound, five distinct signals are expected. The carbon of the nitrile group (-C≡N) will appear in the characteristic region for nitriles (around 115-125 ppm). The carbon atom bonded to the sulfonyl chloride group (C1) will be significantly downfield due to the strong deshielding effect of the sulfonyl chloride. The remaining three methylene carbons of the butane (B89635) chain will have distinct chemical shifts.

2D NMR Techniques: To definitively assign the proton and carbon signals and confirm the connectivity, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are utilized. A COSY spectrum would show correlations between adjacent protons in the butyl chain, confirming their coupling network. An HSQC spectrum would correlate each proton signal to its directly attached carbon atom, allowing for the unambiguous assignment of the ¹³C NMR spectrum.

| Expected ¹H NMR Data | Expected ¹³C NMR Data |

| Proton Environment | Approx. Chemical Shift (ppm) |

| -CH₂-SO₂Cl | 3.5 - 4.0 (triplet) |

| -CH₂-CN | 2.4 - 2.8 (triplet) |

| -CH₂-CH₂-SO₂Cl | 2.0 - 2.4 (multiplet) |

| -CH₂-CH₂-CN | 1.8 - 2.2 (multiplet) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound (C₅H₈ClNO₂S), which has a calculated molecular weight of approximately 181.00 g/mol . The precise mass measurement from HRMS can distinguish this formula from other possible elemental compositions with the same nominal mass, thus providing a high degree of confidence in the compound's identity.

Tandem mass spectrometry, often coupled with liquid chromatography (LC-MS/MS), is used to further confirm the structure of the molecule. In an MS/MS experiment, the molecular ion of this compound is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions provide valuable information about the connectivity of the molecule. Key expected fragmentation pathways would include the loss of the chlorine atom, the sulfonyl chloride group (-SO₂Cl), and cleavage of the butyl chain. Analysis of these fragmentation patterns can be used to piece together the structure of the parent molecule and confirm the presence of both the cyano and sulfonyl chloride functional groups.

| Expected Mass Spectrometry Data |

| Analysis |

| Molecular Formula |

| Molecular Weight |

| HRMS (M+) |

| Key Fragment Ions (m/z) |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including both infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show strong absorption bands characteristic of its functional groups. A sharp, intense band in the region of 2240-2260 cm⁻¹ would confirm the presence of the nitrile group (-C≡N). The sulfonyl chloride group (-SO₂Cl) will exhibit two strong, characteristic stretching vibrations: an asymmetric stretch typically in the range of 1370-1410 cm⁻¹ and a symmetric stretch between 1160-1204 cm⁻¹. Additionally, C-H stretching vibrations of the alkyl chain would be observed in the 2850-3000 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The nitrile stretch is also typically strong and easily identifiable in the Raman spectrum. The S-Cl and S=O stretches of the sulfonyl chloride group also give rise to characteristic Raman signals.

| Expected Vibrational Spectroscopy Data |

| Functional Group |

| Nitrile (-C≡N) |

| Sulfonyl Chloride (-SO₂Cl) |

| Alkyl C-H |

X-ray Crystallography for Solid-State Structure Determination (if applicable for derivatives/analogs)

For instance, studies on related organic molecules containing cyano and sulfonyl functionalities have successfully utilized X-ray crystallography to establish their solid-state conformations and intermolecular interactions. The crystal structure of N'-cyano-N,N'-dimethyl-4-nitrobenzohydrazide, a molecule containing a cyano group, was determined to be in the orthorhombic space group P212121 mdpi.com. Similarly, the crystal structures of various substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivatives have been elucidated, revealing their detailed molecular geometries mdpi.com. These examples underscore the utility of X-ray crystallography in confirming the structures of complex organic molecules. Should a suitable crystalline derivative of this compound be prepared, this technique would offer invaluable information about its molecular architecture.

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like sulfonyl chlorides. Reversed-phase HPLC (RP-HPLC) is a commonly employed mode for such analyses.

In a typical RP-HPLC setup for a sulfonyl chloride, a nonpolar stationary phase, such as a C18 column, is used in conjunction with a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. A common mobile phase composition for analyzing sulfonyl chlorides involves a mixture of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or formic acid to improve peak shape and resolution sielc.com. For instance, a method for analyzing 2,5-dichlorobenzenesulfonyl chloride utilizes a mobile phase of acetonitrile, water, and phosphoric acid sielc.com. Gradient elution, where the mobile phase composition is changed over the course of the analysis, can be effective for separating compounds with a wide range of polarities google.com. Detection is typically achieved using an ultraviolet (UV) detector, as the sulfonyl chloride moiety possesses a chromophore that absorbs UV light.

A representative HPLC method for a related sulfonyl chloride is detailed in the table below:

| Parameter | Condition |

| Chromatography Column | Waters XBridge C18 |

| Mobile Phase | A: Water with 0.05% Trifluoroacetic AcidB: Acetonitrile with 0.05% Trifluoroacetic Acid |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min |

| Detector | Diode Array Detector (DAD) |

| UV Wavelength | 210 nm |

| Injection Volume | 2 µL |

This table presents a general HPLC method that can be adapted for the analysis of this compound, based on a method for methylsulfonyl chloride google.com.

Due to the reactive nature of some sulfonyl chlorides, derivatization may be necessary to achieve accurate quantification. For example, a robust derivatization RP-HPLC method was developed to quantify sulfuryl chloride in chlorosulfonic acid due to the high reactivity and structural similarity of the compounds researchgate.netnih.gov.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile impurities that may be present in samples of this compound. This method is particularly useful for detecting residual solvents from the synthesis process or volatile byproducts.

In GC-MS, the sample is vaporized and injected into a gas chromatograph, where components are separated based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative and quantitative information.

The analysis of sulfonyl chlorides by GC-MS can sometimes be challenging due to their thermal lability. Some sulfonyl chlorides are prone to degradation at the high temperatures used in the GC inlet and column, potentially leading to inaccurate results nih.govcore.ac.uk. To overcome this, derivatization into more thermally stable compounds, such as sulfonamides, can be employed before GC-MS analysis nih.govcore.ac.uk. For instance, n-tetradecanesulfonyl chlorides were converted to N,N-diethylsufonamides for more accurate quantitative GC analysis nih.govcore.ac.uk.

A general GC-MS method for analyzing trace levels of methane sulfonyl chloride, a related compound, is outlined below:

| Parameter | Condition |

| GC Column | Capillary column (e.g., DB-5ms) |

| Carrier Gas | Helium |

| Inlet Temperature | Optimized to prevent degradation |

| Oven Program | Temperature gradient |

| Ionization Mode | Electron Impact (EI) |

| Detection Mode | Selected Ion Monitoring (SIM) for enhanced sensitivity |

This table describes a general GC-MS method that could be adapted for the analysis of volatile impurities in this compound, based on a method for a similar compound .

Thin-Layer Chromatography (TLC) for Reaction Progress Tracking